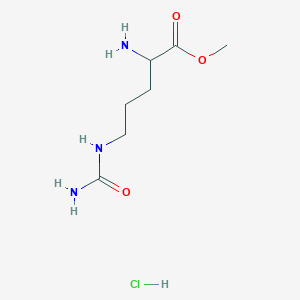
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is an organic compound with the molecular formula C6H10N4O2. It is a member of the triazine family, characterized by a triazine ring structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reaction of Aminoguanidine and Acetone: One common method involves the reaction of aminoguanidine with acetone under acidic conditions. The reaction proceeds through a cyclization process to form the triazine ring.
Cyclization of Hydrazine Derivatives: Another method involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. This method often requires the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups. This is typically achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-1,2,4-triazin-3(2H)-one: Similar structure but with an additional methyl group.
1,2,4-Triazine-3,5(2H,4H)-dione: Contains a dione functional group instead of a single ketone.
6-Chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one: Chlorine substitution on the triazine ring.
Uniqueness
6-Methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern and stability, which make it particularly useful in various chemical reactions and applications. Its versatility and ease of synthesis further enhance its value in research and industry.
Eigenschaften
CAS-Nummer |
78830-97-4 |
|---|---|
Molekularformel |
C4H7N3O |
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
6-methyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H7N3O/c1-3-2-5-4(8)7-6-3/h2H2,1H3,(H2,5,7,8) |
InChI-Schlüssel |
OSFFRECTYWZKNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


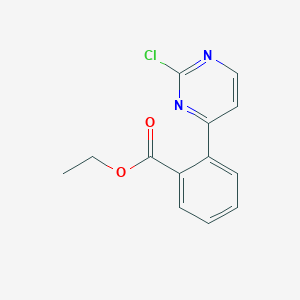
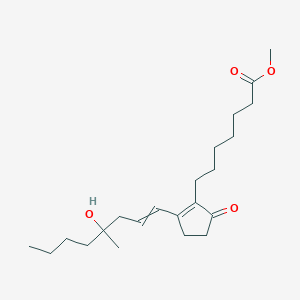

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
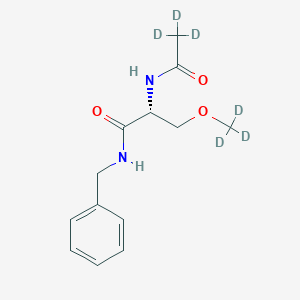
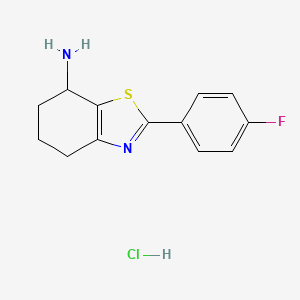
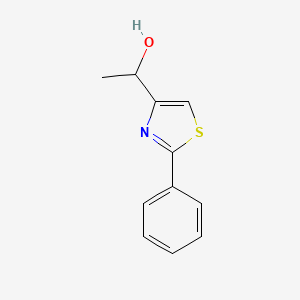
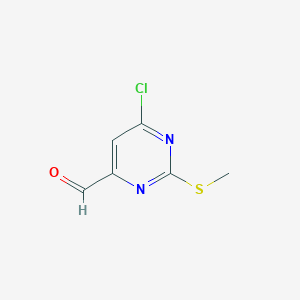

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
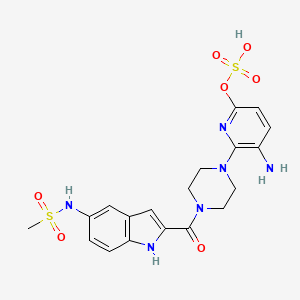
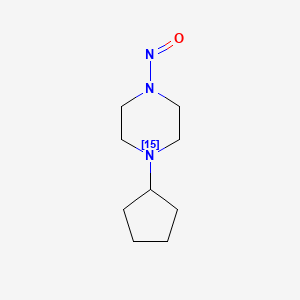
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
